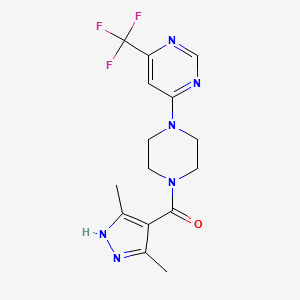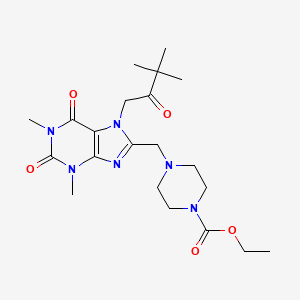
ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H32N6O5 and its molecular weight is 448.524. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Derivative Formation
Research in organic chemistry often explores the synthesis of complex molecules, including derivatives of piperazine, for various applications ranging from materials science to drug development. For instance, Vasileva et al. (2018) demonstrated the decyclization of certain carboxylates by secondary amines to yield N,N′-disubstituted piperazine derivatives, showcasing the versatility of these compounds in synthetic chemistry (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018). Such processes are crucial for developing new chemical entities with potential applications in pharmaceuticals and materials science.
Biological Activities and Potential Therapeutic Applications
The exploration of biological activities of chemical compounds is a significant area of research, contributing to the development of new therapeutic agents. Lecanu et al. (2010) reported on a compound designed for neuroprotective therapeutic approaches in Alzheimer's disease, demonstrating how modifications to the piperazine structure could lead to potential treatments for neurodegenerative disorders (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010). This highlights the importance of chemical synthesis in creating compounds with specific biological activities.
Antimicrobial Activity
Antimicrobial resistance is a growing concern worldwide, and the search for new antimicrobial agents is critical. Compounds derived from piperazine structures have been studied for their antimicrobial properties. Sharma and Jain (2008) synthesized a series of quinoline-3-carboxylates derivatives and evaluated them for antibacterial activity, contributing to the ongoing search for new antimicrobial compounds (Sharma & Jain, 2008). Research in this area can lead to the discovery of new drugs to combat resistant bacterial strains.
Coordination Chemistry and Material Science
The field of coordination chemistry explores the design and synthesis of coordination compounds with potential applications in material science, catalysis, and luminescence. Yu et al. (2006) investigated coordination polymers with the drug ligand Enoxacin, showcasing the utility of piperazine derivatives in creating materials with specific photoluminescent properties (Yu, Chen, Tan, Liang, Zhou, & Zhang, 2006). This research demonstrates the intersection of organic synthesis and material science, leading to innovations in materials with unique properties.
特性
IUPAC Name |
ethyl 4-[[7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O5/c1-7-32-20(31)26-10-8-25(9-11-26)13-15-22-17-16(18(29)24(6)19(30)23(17)5)27(15)12-14(28)21(2,3)4/h7-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHJRZBIOGTDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC(=O)C(C)(C)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

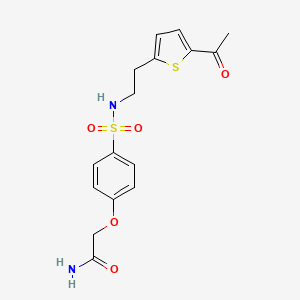
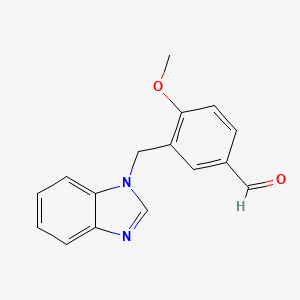
![2-(4-Butoxyphenyl)-4-[(3-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2885895.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2885896.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid](/img/structure/B2885898.png)

![N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2885901.png)

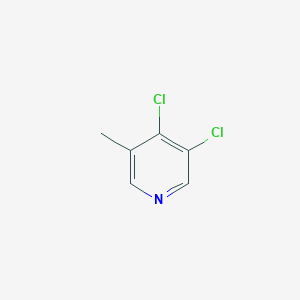
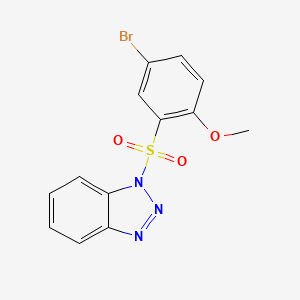
![2-Chloro-5-[1-(3-chloropyridin-2-yl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2885907.png)
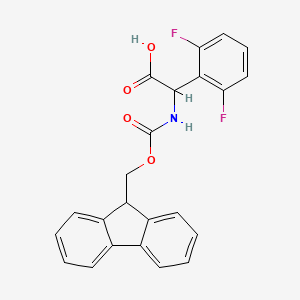
![N-(cyanomethyl)-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2885909.png)
